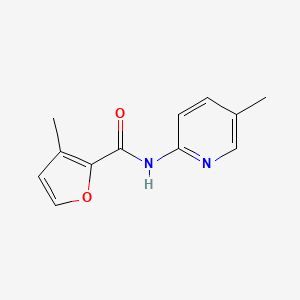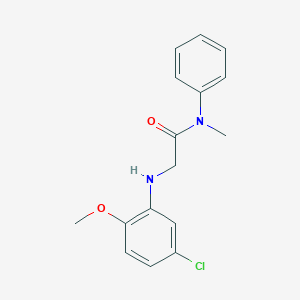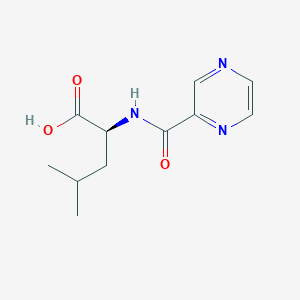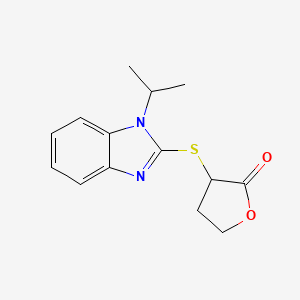
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione, also known as MO-PD, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. MO-PD is a highly versatile compound that has been shown to exhibit a wide range of biochemical and physiological effects.
科学的研究の応用
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has also been shown to modulate the immune system, making it a promising compound for the treatment of autoimmune diseases.
作用機序
The mechanism of action for 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to be related to its ability to modulate the immune system. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. It has also been shown to induce apoptosis in cancer cells, making it a promising compound for the treatment of cancer.
Biochemical and Physiological Effects:
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the immune system, reduce inflammation, and induce apoptosis in cancer cells. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has also been shown to have antiviral effects, making it a promising compound for the treatment of viral infections.
実験室実験の利点と制限
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione is a highly versatile compound that has many advantages for use in lab experiments. It is easy to synthesize and has a high purity, making it ideal for use in biochemical assays. However, there are also some limitations to the use of 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are many potential future directions for 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione research. One area of interest is the development of 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione as a treatment for autoimmune diseases. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been shown to modulate the immune system, making it a promising compound for the treatment of autoimmune diseases. Another area of interest is the development of 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione as a treatment for viral infections. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been shown to have antiviral effects, making it a promising compound for the treatment of viral infections. Finally, there is potential for the development of 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione as a cancer treatment. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been shown to induce apoptosis in cancer cells, making it a promising compound for the treatment of cancer.
合成法
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione can be synthesized through a variety of methods, including the reaction of 2,4-dioxo-5-morpholinylpyrimidine with 2-oxoethyl isocyanate. This method yields a high purity product that can be used for a variety of research applications.
特性
IUPAC Name |
1-(2-morpholin-4-yl-2-oxoethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c14-8-1-2-13(10(16)11-8)7-9(15)12-3-5-17-6-4-12/h1-2H,3-7H2,(H,11,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXXKNZFENVEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholin-4-yl-2-oxoethyl)pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7536531.png)
![(2R)-3-methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7536535.png)

![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536548.png)
![1-[(2-chlorophenyl)methyl]-5-oxo-N-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxamide](/img/structure/B7536552.png)



![2-Chloro-9-[[4-(trifluoromethyl)phenyl]methyl]purin-6-amine](/img/structure/B7536600.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylpropanamide](/img/structure/B7536605.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetate](/img/structure/B7536620.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide](/img/structure/B7536626.png)
